Motesanib diphosphate is a novel, investigational, highly selective, oral inhibitor of multiple receptor tyrosine kinases (RTKs). [] It acts on vascular endothelial growth factor receptors 1, 2, and 3 (VEGFR-1, VEGFR-2, and VEGFR-3), platelet-derived growth factor receptor (PDGFR), and the stem cell factor receptor (Kit). [] This compound exhibits both anti-angiogenic properties, limiting the formation of new blood vessels crucial for tumor growth, and direct anti-tumor effects. [, ] Motesanib diphosphate is currently under investigation for its potential in treating various cancers, including differentiated thyroid cancer and non-small cell lung cancer. [, ]
Motesanib diphosphate exerts its anti-tumor activity through the inhibition of multiple receptor tyrosine kinases (RTKs), primarily VEGFRs, PDGFR, and Kit. [, , ] By inhibiting VEGFRs, Motesanib diphosphate disrupts the signaling pathway of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis, thereby reducing the formation of new blood vessels that supply tumors with nutrients and oxygen. [, ] Additionally, its inhibitory action on PDGFR and Kit might directly interfere with tumor cell proliferation and survival. [, ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: